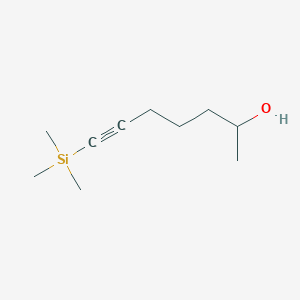

7-(Trimethylsilyl)hept-6-yn-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

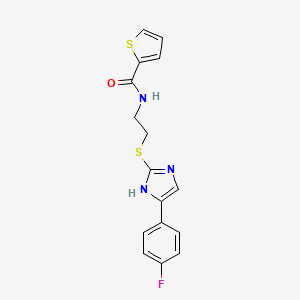

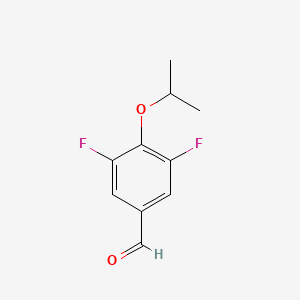

“7-(Trimethylsilyl)hept-6-yn-2-ol” is a chemical compound with the molecular formula C10H20OSi . It has a molecular weight of 184.35 .

Physical And Chemical Properties Analysis

The boiling point of “7-(Trimethylsilyl)hept-6-yn-2-ol” is predicted to be 221.1±23.0 °C . Its density is predicted to be 0.875±0.06 g/cm3 .Applications De Recherche Scientifique

Generation and Properties of Silyl-substituted Carbenes

The generation of silyl-substituted carbenes, including those derived from trimethylsilyl groups, involves preferential migration processes. Specifically, in the study by Creary and Wang (1994), it was shown that the trimethylsilyl group can migrate to the carbenic center, illustrating its reactivity and potential applications in synthetic chemistry (Creary & Wang, 1994).

Synthesis of Polyannulated Glycopyranosides

In a study on the synthesis of polyannulated glycopyranosides, trimethylsilyl-enynols, such as 6-methyl-l-trimethylsilyl-hept-5-en-l-yn-4-ol, were used. This demonstrates the role of silylated enynols in the stereoselective synthesis of complex glycosides, highlighting another application in organic synthesis (Hoffmann et al., 1997).

Carbocupration of Trimethylsilyl Ethers

Trimethylsilyl ethers of α-allenic alcohol derivatives have been shown to undergo carbocupration at the terminal triple bond. This process was utilized to prepare various organic compounds, emphasizing the role of trimethylsilyl ethers in facilitating such reactions (Kleijn & Vermeer, 1985).

Cyclic Carboalumination

In the field of organometallic chemistry, cyclic carboalumination of alkynylsilanes, including 7-trimethylsilylhept-1-en-6-yne, has been explored. This process yields trimethylsilylmethylenecyclohexane, demonstrating the compound's utility in generating cyclic structures (Miller & Negishi, 1984).

Synthesis of Prostaglandin Intermediates

Trimethylsilylated primary hydroxy groups, similar to those in 7-(Trimethylsilyl)hept-6-yn-2-ol, have been used in the selective conversion to aldehyde groups. This process has implications in the synthesis of intermediates for biologically active compounds like prostaglandins (Mahrwald et al., 1990).

Synthesis of Functionalized Norbornenes

The synthesis of 7-functionalized norbornenes involves the use of 7-trimethylsilyl groups in norbornene derivatives. This method has been applied in synthesizing compounds like gelsemine, showcasing the use of trimethylsilyl groups in complex organic synthesis (Fleming & Michael, 1981).

Propriétés

IUPAC Name |

7-trimethylsilylhept-6-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20OSi/c1-10(11)8-6-5-7-9-12(2,3)4/h10-11H,5-6,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUNKAMJCLYLOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC#C[Si](C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trimethylsilyl)hept-6-yn-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557959.png)

![1-(Diphenylmethyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2557968.png)

![N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2557969.png)

![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2557972.png)

![4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2557973.png)

![4-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2557975.png)